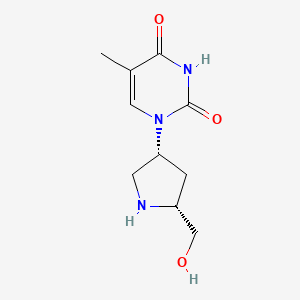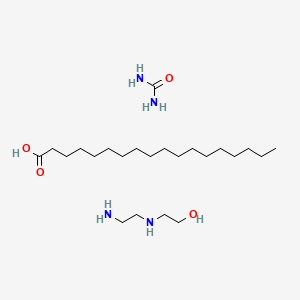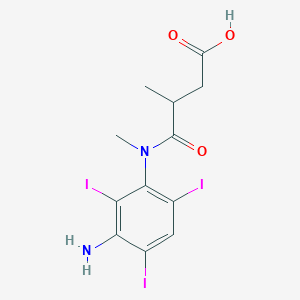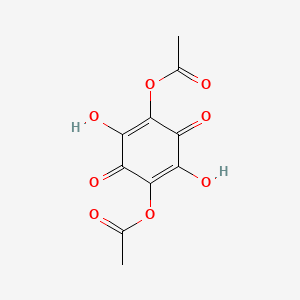
2,5-Dihydroxy-3,6-dioxocyclohexa-1,4-diene-1,4-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Trimethyl(trifluoromethyl)silane typically involves the reaction of chlorotrimethylsilane with trifluoromethyl lithium. The reaction is carried out in an anhydrous environment to prevent hydrolysis of the reagents. The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield .
Analyse Des Réactions Chimiques
Trimethyl(trifluoromethyl)silane undergoes various chemical reactions, including:
Trifluoromethylation: It is used to introduce trifluoromethyl groups into organic molecules. This reaction often requires the presence of a catalyst such as silver or palladium.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.
Substitution: It can undergo substitution reactions where the trifluoromethyl group replaces other functional groups in the molecule.
Common reagents used in these reactions include silver salts, palladium catalysts, and various organic solvents. The major products formed from these reactions are trifluoromethylated organic compounds, which are valuable in pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Trimethyl(trifluoromethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of trifluoromethylated compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules to study their function and interactions.
Medicine: Trifluoromethylated compounds have shown potential in the development of new drugs due to their unique properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Trimethyl(trifluoromethyl)silane exerts its effects involves the transfer of the trifluoromethyl group to the target molecule. This transfer is facilitated by the presence of a catalyst, which activates the trifluoromethyl group and allows it to react with the target molecule. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the target molecule .
Comparaison Avec Des Composés Similaires
Trimethyl(trifluoromethyl)silane is unique in its ability to introduce trifluoromethyl groups into organic molecules efficiently. Similar compounds include:
Triethyl(trifluoromethyl)silane: Similar in structure but with ethyl groups instead of methyl groups.
Trimethyl(propargyl)silane: Contains a propargyl group instead of a trifluoromethyl group.
Trimethylsilyl trifluoromethanesulfonate: Another reagent used for trifluoromethylation but with different reactivity and applications.
These compounds differ in their reactivity, stability, and the types of reactions they undergo, making Trimethyl(trifluoromethyl)silane a unique and valuable reagent in organic synthesis.
Propriétés
Numéro CAS |
20129-59-3 |
|---|---|
Formule moléculaire |
C10H8O8 |
Poids moléculaire |
256.17 g/mol |
Nom IUPAC |
(4-acetyloxy-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-dien-1-yl) acetate |
InChI |
InChI=1S/C10H8O8/c1-3(11)17-9-5(13)7(15)10(18-4(2)12)8(16)6(9)14/h13,16H,1-2H3 |
Clé InChI |
REECMDYNMZHBHM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C(=O)C(=C(C1=O)O)OC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


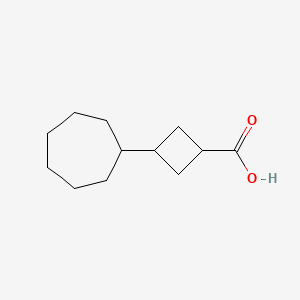
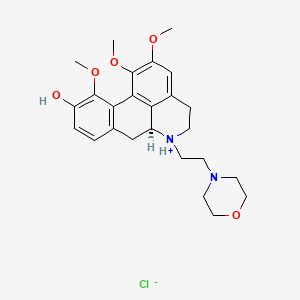

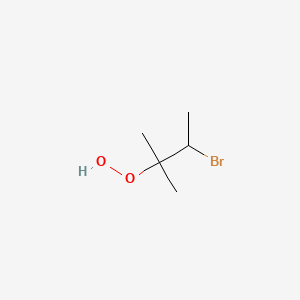
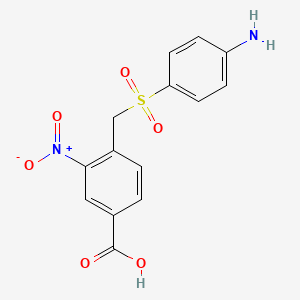
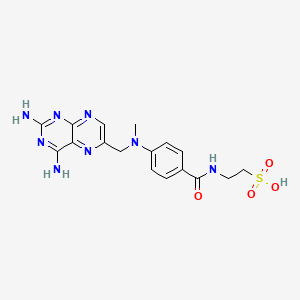

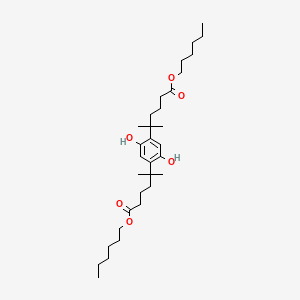

![6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12804541.png)
